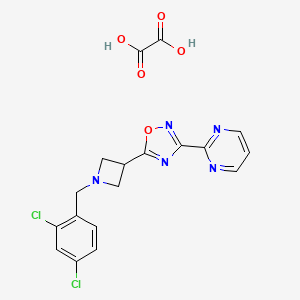
5-(1-(2,4-Dichlorobenzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1-(2,4-Dichlorobenzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C18H15Cl2N5O5 and its molecular weight is 452.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-(1-(2,4-Dichlorobenzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a novel heterocyclic compound that has garnered attention for its potential biological activities. The oxadiazole ring is known for its diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H19ClN4O3⋅C2H2O4, with a molecular weight of approximately 396.83 g/mol. The structure contains an azetidine ring, a pyrimidine moiety, and an oxadiazole core, which contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazoles showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the pyrimidine and azetidine components in this specific compound may enhance its efficacy against these pathogens.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The potential anticancer properties of oxadiazole derivatives have also been investigated. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, studies on related compounds indicated effective inhibition against various cancer cell lines including breast and lung cancer cells .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory effects of oxadiazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways . Additionally, some derivatives have demonstrated analgesic effects comparable to standard pain relief medications.
Case Studies
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several 1,2,4-oxadiazole derivatives. The compound exhibited a lower Minimum Inhibitory Concentration (MIC) against S. aureus compared to traditional antibiotics like gentamicin.
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. This suggests a potential mechanism for its anticancer activity through programmed cell death induction.
Properties
IUPAC Name |
5-[1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O.C2H2O4/c17-12-3-2-10(13(18)6-12)7-23-8-11(9-23)16-21-15(22-24-16)14-19-4-1-5-20-14;3-1(4)2(5)6/h1-6,11H,7-9H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXIUOGCKGEQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)Cl)Cl)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














